molecular formula C10H16N2O B2976087 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1423033-79-7

4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2976087
CAS No.: 1423033-79-7
M. Wt: 180.251
InChI Key: VULSPSPVQHAJOG-UHFFFAOYSA-N
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Description

Product Overview 4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS 1423033-79-7) is a high-purity, specialized pyrazole derivative intended for research and development purposes. With a molecular formula of C 10 H 16 N 2 O and a molecular weight of 180.25 g/mol, this compound is characterized by its distinct pyrazole core substituted with an ethenyl group at the 4-position and a 2-methoxyethyl chain on the nitrogen atom . Research Significance of the Pyrazole Scaffold The pyrazole ring system is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse pharmacological potential . This heterocyclic core is found in compounds exhibiting a wide spectrum of biological activities, including cytotoxic, cytoprotective, anti-inflammatory, and antidepressant effects . The specific substitution pattern on the pyrazole ring is critical for its interaction with biological targets; for instance, 1,3-diphenyl-1H-pyrazole motifs are known to contribute to hydrophobic interactions within enzyme binding pockets, such as the ATP-binding site of MEK, a target in cancer research . The structural features of this compound—including the 3,5-dimethyl groups and the N-substituted methoxyethyl side chain—make it a valuable intermediate for constructing more complex molecules and for studying structure-activity relationships (SAR) . Handling and Safety This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and employ appropriate laboratory practices and personal protective equipment when handling this chemical.

Properties

IUPAC Name

4-ethenyl-1-(2-methoxyethyl)-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-5-10-8(2)11-12(9(10)3)6-7-13-4/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULSPSPVQHAJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones under acidic conditions.

  • Introduction of Substituents: The ethenyl group can be introduced via an alkylation reaction using ethylene derivatives, while the methoxyethyl group can be added through nucleophilic substitution reactions involving methoxyethanol.

  • Methylation: The final step involves the methylation of the pyrazole ring to introduce the methyl groups at the 3 and 5 positions.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalysts.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The ethenyl group can be oxidized to form an ethylene oxide derivative.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide and reaction conditions such as elevated temperatures are employed.

Major Products Formed:

  • Oxidation: Ethylene oxide derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Various functionalized pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Variations and Physicochemical Properties

Key structural differences among pyrazole derivatives influence solubility, lipophilicity, and biological interactions:

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Compound Name Position 1 Position 4 Key Features
4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole 2-Methoxyethyl Ethenyl Hydrophilic substituent at N1; unsaturated C4
3,5-Dimethyl-1H-pyrazole H H Base structure for sulfonamide derivatives
4-Iodo-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole 2-Methoxyethyl Iodo Bulky halogen for potential imaging/therapy
4-[6-(4-Chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole H Long alkyl chain Enhanced lipophilicity; antibacterial activity
Compound 13 (3,5-dimethyl-1H-pyrazole derivative) Not specified Variable BET bromodomain inhibition (Ki ~100 nM)
  • Solubility : The 2-methoxyethyl group in the target compound improves water solubility compared to derivatives with hydrophobic substituents (e.g., 4-iodo or long alkyl chains) .
Antibacterial Activity

Compounds like 4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole exhibit moderate antibacterial activity due to their hydrophobic C4 substituents, which may disrupt bacterial membranes .

BET Bromodomain Inhibition

In compound 13 (3,5-dimethyl-1H-pyrazole derivative), the methyl groups at C3 and C5 are critical for hydrophobic interactions with BRD4 proteins (Ki ~100 nM). Removing these groups (as in compound 14) reduces potency by 2-fold, while phenyl substituents (compound 16) maintain activity .

Antiproliferative and Anti-inflammatory Effects

Derivatives with diphenyl substituents (e.g., 3,5-diphenyl-1H-pyrazole) show anti-inflammatory and analgesic activities, attributed to their aromatic bulk and π-π interactions . The target compound’s ethenyl group offers a less bulky alternative, which may favor metabolic stability or reduce off-target effects.

Biological Activity

4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 1423033-79-7) is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article delves into the biological activity of this specific pyrazole derivative, exploring its mechanisms, efficacy, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₁₆N₂O
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1423033-79-7

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging around 250 μg/mL for several derivatives . The specific activity of this compound in this context remains to be fully elucidated.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often linked to their structural characteristics. The presence of substituents at specific positions on the pyrazole ring can significantly influence their pharmacological profiles. For instance, modifications in the alkyl or aryl groups attached to the pyrazole nucleus can enhance or diminish biological activity .

Case Studies and Research Findings

StudyFocusFindings
MDPI Review (2020)Antibacterial ActivityPyrazolyl derivatives showed moderate antimicrobial activity with MIC values around 250 μg/mL against various pathogens .
Recent Review (2017)Biological SpectrumPyrazole derivatives exhibit a broad range of activities including anti-inflammatory and analgesic effects; approved drugs include celecoxib and phenylbutazone .
SAR StudyStructural InfluenceVariations in substituents on the pyrazole ring significantly affect biological potency; compounds with specific alkyl chains showed enhanced COX inhibition .

Q & A

Basic: What are the recommended synthetic routes for 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole?

Methodological Answer:
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example:

  • Route 1 : React 3,5-dimethyl-1H-pyrazole with 2-methoxyethyl chloride under basic conditions (e.g., KOH/ethanol) to introduce the 2-methoxyethyl group at the N1 position. Subsequent vinylation at the C4 position can be achieved via Heck coupling or palladium-catalyzed cross-coupling .
  • Route 2 : Modify pre-functionalized pyrazoles (e.g., 3,5-dimethyl-1H-pyrazole) through alkylation or nucleophilic substitution, followed by elimination reactions to introduce the ethenyl group .

Table 1 : Comparative reaction conditions for pyrazole alkylation

ReagentSolventCatalystYield (%)Reference
2-Methoxyethyl chlorideEthanolKOH (2.4 mmol)~75
Vinyl bromideDMFPd(PPh₃)₄~65

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile reagents .
  • Waste Disposal : Segregate organic waste and neutralize acidic/by-product gases (e.g., HCl) before disposal. Consult institutional guidelines for hazardous waste management .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Basic: Which spectroscopic techniques are prioritized for structural characterization?

Methodological Answer:

  • FTIR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C stretch from methoxyethyl at ~1100 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethenyl protons at δ 5.2–5.8 ppm, methoxyethyl protons at δ 3.4–3.6 ppm) .
  • XRD : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves molecular geometry and packing .

Advanced: How can contradictions between theoretical and experimental spectral data be resolved?

Methodological Answer:

  • Step 1 : Verify instrument calibration using standard references (e.g., NIST-certified samples for IR/NMR) .
  • Step 2 : Re-examine synthesis purity via HPLC or GC-MS to rule out impurities .
  • Step 3 : Perform DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data. Adjust computational parameters (basis sets, solvation models) to improve alignment .

Advanced: What crystallographic approaches elucidate molecular packing and intermolecular interactions?

Methodological Answer:

  • Data Collection : Use high-resolution XRD (λ = 0.71073 Å) to collect intensity data. SHELXL refines structural parameters (bond lengths, angles) and thermal displacement factors .
  • Hydrogen Bonding : Analyze O–H⋯N and N–H⋯O interactions using Mercury software. For example, 3,5-dimethylpyrazole derivatives exhibit C–H⋯π interactions stabilizing crystal lattices .

Table 2 : Key crystallographic parameters for related pyrazoles

CompoundSpace GroupHydrogen BondsR FactorReference
3,5-DimethylpyrazolePbcaN–H⋯O (2.89 Å)0.050

Advanced: How can researchers evaluate its potential as a kinase inhibitor?

Methodological Answer:

  • Assay Design :
    • In vitro : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .
    • Molecular Docking : Perform AutoDock/Vina simulations to predict binding affinity with kinase active sites. Compare with known inhibitors (e.g., imatinib) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxyethyl vs. ethoxyethyl) and assess changes in inhibitory potency .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Challenge 1 : Low yield in alkylation steps due to steric hindrance from the 3,5-dimethyl groups.
    • Solution : Optimize reaction conditions (e.g., switch to DMSO as solvent, increase temperature to 80°C) .
  • Challenge 2 : Purification difficulties from by-products.
    • Solution : Use continuous flow chromatography or recrystallization (ethanol/water mixtures) .

Advanced: How can computational modeling predict electronic properties?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the ethenyl group lowers LUMO energy, enhancing electrophilicity .
  • Charge Distribution : Use Natural Bond Orbital (NBO) analysis to map electron density on the pyrazole ring, guiding functionalization strategies .

Advanced: How to interpret variable bioactivity data across studies?

Methodological Answer:

  • Factor 1 : Substituent effects. The 2-methoxyethyl group may enhance solubility but reduce membrane permeability, affecting in vivo activity .
  • Factor 2 : Assay conditions (e.g., pH, serum proteins). Validate results using orthogonal assays (e.g., SPR vs. cell-based) .

Advanced: What is the role of the 2-methoxyethyl group in modulating reactivity?

Methodological Answer:

  • Steric Effects : The 2-methoxyethyl group increases steric bulk at N1, hindering electrophilic attack but stabilizing transition states in coupling reactions .
  • Electronic Effects : The methoxy oxygen donates electron density via resonance, activating the pyrazole ring for nucleophilic substitution .

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